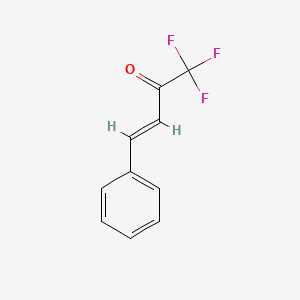

1,1,1-Trifluoro-4-phenylbut-3-en-2-one

Overview

Description

1,1,1-Trifluoro-4-phenylbut-3-en-2-one is a chemical compound with the molecular formula C10H7F3O . It is a substrate for glutathione transferase and reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-4-phenylbut-3-en-2-one is represented by the InChI code: 1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ .Chemical Reactions Analysis

1,1,1-Trifluoro-4-phenylbut-3-en-2-one reacts with diphenyldiazomethane at 20°С in ethyl ether to afford 4-(trifluoromethyl)-1,1,6,6-tetraphenyl . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-4-phenylbut-3-en-2-one is a colorless to yellow liquid . Its molecular weight is 200.16 . The storage temperature is recommended to be at room temperature .Scientific Research Applications

Uncommon Reaction with Diphenyldiazomethane

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one reacts with diphenyldiazomethane at 20°С in ethyl ether to afford 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole . This process involves a stage of [3+2]-cycloaddition of the reagents, and the arising 3H-pyrazole subsequently enters in an uncommon [3+6]-cycloaddition with one more molecule of diphenyldiazomethane .

Crystal Structure Determination

The crystal structures of 1,1,1-trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one have been determined . These structures are molecular and comprise isolated molecules joined by van der Waals interactions .

Building Block for Trifluoromethyl-substituted Compounds

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines . Key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .

Reactions with Arenes

1,1,1-Trifluoro-4-phenylbut-3-en-2-one reacts with arenes in trifluoromethanesulfonic acid .

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Mode of Action

The mode of action of 1,1,1-Trifluoro-4-phenylbut-3-en-2-one involves its reaction with arenes in trifluoromethanesulfonic acid . The protonation of the carbonyl oxygen atom and C3 in the molecule generates a reactive dication, which possesses two electrophilic A centers, C2 and C4 . The subsequent reaction of A with arenes involves both cationic centers .

Biochemical Pathways

The compound’s interaction with arenes suggests it may influence pathways involving these compounds .

properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEYYFREIBSWFP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876187 | |

| Record name | 3-Buten-2-one,1,1,1-trifluoro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-4-phenylbut-3-en-2-one | |

CAS RN |

86571-25-7 | |

| Record name | 3-Buten-2-one,1,1,1-trifluoro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2689218.png)

![N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide](/img/structure/B2689220.png)

![Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+](/img/structure/B2689221.png)

![5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2689227.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)